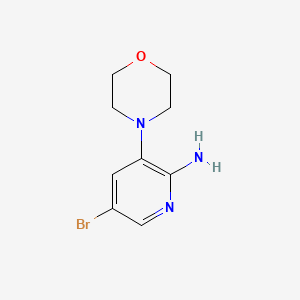

5-Bromo-3-morpholinopyridin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNUXRAVQMIXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277437 | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-85-5 | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Morpholinopyridin 2 Amine and Advanced Analogues

Strategies for Regioselective Bromination of Pyridine (B92270) Precursors

The synthesis of 5-Bromo-3-morpholinopyridin-2-amine necessitates the selective introduction of a bromine atom at the C-5 position of the pyridine ring. The regioselectivity of electrophilic aromatic bromination is highly dependent on the nature and position of existing substituents on the ring, as well as the reaction conditions.

For a precursor like 2-aminopyridine (B139424), direct bromination often leads to the formation of 2-amino-5-bromopyridine (B118841). The amino group at the 2-position directs incoming electrophiles, such as bromine, primarily to the 5-position. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or chloroform (B151607). For instance, treating 2-amino-5-picoline with bromine in acetic acid yields the 3-bromo derivative, demonstrating how existing alkyl and amino groups influence the position of bromination. Similarly, the reaction of 2-aminopyridine with NBS can produce 2-amino-5-bromopyridine, although side reactions leading to di-brominated products like 2-amino-3,5-dibromopyridine (B40352) can occur.

Controlling the reaction conditions is crucial for achieving high regioselectivity. Factors such as temperature, solvent, and the specific brominating agent can be fine-tuned to favor the desired isomer. For example, using phenyltrimethylammonium (B184261) tribromide as the brominating agent in chloroform at controlled temperatures (20-50°C) has been shown to provide 2-amino-5-bromopyridine with good yield while avoiding the formation of significant by-products. In some cases, acidic conditions can be used to deactivate certain positions on the ring towards electrophilic attack, thereby directing bromination to a specific site.

Table 1: Regioselective Bromination of Pyridine Precursors

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10°C, 0.5 h | 2-Amino-5-bromopyridine | 95.0% | |

| 2-Aminopyridine | Phenyltrimethyl-ammonium tribromide | Chloroform | 25°C, 2 h | 2-Amino-5-bromopyridine | 78% | |

| 2-Amino-5-picoline | Bromine | Acetic Acid | Room Temperature, 1 h | 2-Amino-3-bromo-5-methylpyridine | Not specified |

Approaches for the Introduction of the Morpholine (B109124) Moiety

The installation of the morpholine group, typically at the C-3 position, is a critical step. This is generally accomplished through reactions that form a carbon-nitrogen bond between the pyridine ring and the morpholine nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the morpholine moiety. This reaction involves the attack of a nucleophile, in this case, morpholine, on an electron-deficient pyridine ring that is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen, at the position of attack.

For the synthesis of this compound, a common strategy involves reacting a di-halogenated pyridine, such as 5-bromo-2,3-dichloropyridine (B1281206) or 3-bromo-2-chloro-5-nitropyridine, with morpholine. The morpholine acts as the nucleophile, displacing one of the halogens. The reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as DMF or acetonitrile (B52724) at elevated temperatures (80–100°C). The presence of the bromo and/or nitro groups enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic attack.

Table 2: SNAr for Morpholine Introduction

| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|---|---|

| Halogenated Pyridine | Morpholine | K₂CO₃ | DMF | 80–100°C | 12–24 hours | |

| Ethyl 2-fluoro-3-nitrobenzoate | 2-Methylindole | Cs₂CO₃ | DMSO | Room Temperature | 1 hour |

Transition Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is particularly useful when S

Application of Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction outcomes, reduce environmental impact, and accelerate the discovery process. Techniques such as microwave-assisted synthesis and novel catalytic methodologies are pivotal in the efficient construction of complex heterocyclic systems like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. evitachem.com This technology is particularly effective for the synthesis of 3-amino-5-bromopyridine (B85033) derivatives, which form the core of the title compound.

A facile and general strategy involves the reaction of 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine, such as morpholine, under microwave irradiation. evitachem.com This approach circumvents the need for metal catalysts or harsh, base-promoted conditions that can lead to difficult-to-remove impurities. evitachem.com For instance, the reaction of 3,5-dibromopyridine with pyrrolidine (B122466) at 180°C for 30 minutes using microwave heating afforded the desired 5-bromo-3-(pyrrolidin-1-yl)pyridine in a 55% isolated yield, a significant improvement over the 4% yield obtained under identical conventional heating conditions. evitachem.com

The use of microwave heating has been shown to be scalable, enabling the rapid, multi-gram synthesis of these valuable intermediates. evitachem.combldpharm.com The efficiency of this method allows for the rapid generation of diverse compound libraries by varying the amine component, which is crucial for lead optimization programs in drug discovery. mdpi.com

| Amine | Product | Reaction Time | Yield (%) | Reference |

| Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 30 min | 55 | evitachem.com |

| Diethylamine (B46881) | 5-Bromo-3-diethylaminopyridine | 8 h | - | evitachem.com |

| Various | 3-Amino-imidazopyridines | < 2 min | High | bldpharm.com |

Table 1: Comparison of reaction conditions and outcomes for the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives. The yield for diethylamine was not reported.

The development of advanced analogues of this compound relies heavily on catalytic methodologies that enable precise functionalization of the pyridine ring. The bromine atom at the C-5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, while C-H activation offers a direct route to new derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed. These reactions allow for the formation of carbon-carbon bonds by coupling the bromopyridine core with various boronic acids or esters. mdpi.com For example, a Pd(0) catalyst can be used to couple a 2-aminopyridine-5-boronic acid pinacol (B44631) ester with other molecules, demonstrating the tolerance of the boronate group to various reaction conditions, including those employed in microwave-assisted cyclizations. mdpi.com Similarly, palladium on activated charcoal (Pd/C) has been used in the synthesis of 3-amino-5-bromopyridine from 3-bromo-5-nitropyridine, achieving a 96% yield. google.com

Ruthenium-based catalysts have also shown promise in C-H bond functionalization, allowing for the direct arylation or alkenylation of pyridine rings. researchgate.net For instance, a [RuCl₂(p-cymene)]₂ catalyst can promote the arylation of 2-phenylpyridine (B120327) with 2-bromopyridine (B144113) under microwave irradiation. researchgate.net This direct functionalization strategy is highly atom-economical and provides a streamlined path to novel analogues without the need for pre-functionalized starting materials.

While the morpholine moiety is generally stable, its nitrogen atom can influence the electronic properties of the pyridine ring and act as a directing group in certain metal-catalyzed reactions. Furthermore, electron-deficient organoboranes like B(C₆F₅)₃ are known to catalyze the α-functionalization of amines through hydride abstraction, opening possibilities for derivatization at the position adjacent to the morpholine nitrogen.

Analytical Methodologies for Compound Characterization and Purity Assessment

The unambiguous characterization and rigorous assessment of purity are critical for any chemical compound intended for further use, particularly in research and development. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the protons of the -NH₂ group, and the two sets of methylene (B1212753) protons (-CH₂-) in the morpholine ring.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the five carbons of the pyridine core (with the brominated and aminated carbons having distinct chemical shifts) and the two different carbon environments within the morpholine ring.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₉H₁₂BrN₃O), the expected molecular ion peaks would correspond to its isotopic pattern, primarily due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this molecule would include N-H stretching frequencies for the primary amine, C-H stretches for the aromatic and aliphatic components, C=C and C=N stretching within the pyridine ring, C-N stretching, and C-O-C stretching of the morpholine ether linkage.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential for assessing the purity of the compound. By comparing the retention time or retention factor of the synthesized product against a standard, its purity can be quantified. HPLC coupled with a UV detector is a standard method for determining the percentage purity of the final product.

These analytical methods, used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity for subsequent applications.

Chemical Reactivity and Functionalization Strategies of 5 Bromo 3 Morpholinopyridin 2 Amine

Versatility of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional handle for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 5-Bromo-3-morpholinopyridin-2-amine, this reaction typically involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. libretexts.orgmdpi.com This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. uzh.chnih.gov For instance, the use of increasingly electron-deficient ferrocene-based ancillary ligands has been shown to enable efficient cross-coupling of electron-deficient heterocycles. researchgate.net

A study on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated successful Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com These reactions were typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 5-Phenyl-3-morpholinopyridin-2-amine | Moderate to Good | mdpi.com |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 5-(4-Tolyl)-3-morpholinopyridin-2-amine | Moderate to Good | mdpi.com |

Note: This table is illustrative and based on general knowledge of Suzuki reactions with similar substrates. Specific yields for this compound would require dedicated experimental studies.

Other Metal-Mediated Functionalizations

Beyond palladium catalysis, the bromine substituent can participate in other metal-mediated transformations. These can include copper-catalyzed reactions, such as the Ullmann condensation for the formation of carbon-oxygen or carbon-nitrogen bonds, and nickel-catalyzed cross-coupling reactions, which can sometimes offer different reactivity or be more cost-effective than palladium. The choice of metal catalyst can influence the reaction conditions and the scope of compatible functional groups.

Derivatization at the Aminopyridine Moiety

The aminopyridine portion of the molecule offers additional sites for functionalization, primarily at the exocyclic amine group and the pyridine nitrogen.

N-Alkylation and Acylation Reactions

The primary amino group at the 2-position is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkyl halide or another suitable electrophile to introduce an alkyl group. This modification can be used to modulate the compound's physicochemical properties, such as lipophilicity and basicity.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group, forming an amide. This is a common strategy in medicinal chemistry to introduce new pharmacophoric elements or to alter the electronic properties of the molecule. For example, the acylation of the related 5-bromo-2-methylpyridin-3-amine with acetic anhydride has been reported. mdpi.com

Table 2: Representative N-Alkylation and Acylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl iodide | N-Alkylation | 5-Bromo-N-methyl-3-morpholinopyridin-2-amine |

| Acetyl chloride | N-Acylation | N-(5-Bromo-3-morpholinopyridin-2-yl)acetamide |

Note: This table provides hypothetical examples of common derivatization reactions.

Cyclization and Heterocycle Annulation Strategies

The 2-amino group, in conjunction with a suitable substituent introduced at the 3-position (often via modification of the morpholine (B109124) ring or displacement of a precursor group), can participate in cyclization reactions to form fused heterocyclic systems. These annulation strategies are valuable for the construction of more complex, rigid scaffolds. For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas has been used to synthesize 2-aminothiazoles, highlighting a potential pathway for heterocycle formation from an amine functionality. organic-chemistry.org The synthesis of fused heterocycles like pyrido[2,3-d]pyrimidines via one-pot cyclization has also been noted as a potential application for similar compounds.

Modifications and Transformations of the Morpholine Ring System

The morpholine ring, while generally stable, can also be a site for chemical modification. e3s-conferences.org These transformations can be more challenging due to the saturated nature of the ring but can provide access to novel analogs with altered spatial arrangements and properties. Synthetic strategies to access functionalized morpholines are of great interest. researchgate.net One approach involves the synthesis of the morpholine ring itself from acyclic precursors, which allows for the incorporation of substituents at various positions. The morpholine ring is often introduced into molecules to improve their pharmacokinetic properties, such as water solubility and metabolic stability. researchgate.net

Rational Design and Synthesis of Compound Libraries for Structure-Activity Studies.

The strategic development of compound libraries from this compound is centered on its potential as a versatile building block, particularly in the realm of kinase inhibitor discovery. The core structure, featuring a pyridine ring, a bromine atom, a morpholine moiety, and an amino group, provides a rich platform for chemical diversification. The primary goal of these libraries is to systematically probe the chemical space around this scaffold to identify key structural features that govern target binding and biological response.

The design of such libraries often employs computational methods to predict the binding of virtual compounds to a target protein. However, the synthesis and subsequent biological evaluation of these compounds remain the definitive test of these predictions. The synthetic strategies for library generation primarily leverage the reactivity of the bromine atom and the amino group.

A cornerstone of library synthesis from this scaffold is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position of the pyridine ring is well-suited for these reactions, enabling the introduction of a wide array of aryl and heteroaryl groups. This approach allows for the systematic investigation of how different substituents at this position influence biological activity.

The general synthetic scheme for such a library would involve reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a suitable base. This method is highly modular and amenable to parallel synthesis, facilitating the rapid generation of a large number of analogs.

Illustrative Library Synthesis via Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Resulting Compound | General Observations on Activity |

| 1 | Phenylboronic acid | 3-Morpholino-5-phenylpyridin-2-amine | Often serves as a baseline for comparison. |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-morpholinopyridin-2-amine | Electron-donating groups can enhance activity. |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-3-morpholinopyridin-2-amine | Electron-withdrawing groups can modulate selectivity. |

| 4 | Pyridin-3-ylboronic acid | 3-Morpholino-5-(pyridin-3-yl)pyridin-2-amine | Introduction of heterocycles can improve solubility and ADME properties. |

| 5 | Thiophen-2-ylboronic acid | 3-Morpholino-5-(thiophen-2-yl)pyridin-2-amine | Different heterocycles can explore alternative binding interactions. |

Further diversification of the compound library can be achieved by modifying the 2-amino group. For instance, acylation or sulfonylation of the amine can introduce a variety of substituents that can probe different regions of a target's binding pocket. Similarly, the morpholine ring, while often crucial for activity, can be replaced with other cyclic amines to explore the impact of ring size and heteroatom composition on the SAR.

The biological data obtained from screening these libraries is then used to build SAR models. These models help in understanding which structural modifications lead to an increase or decrease in activity, thereby guiding the design of next-generation compounds with improved potency and selectivity. For instance, if a particular substituent at the 5-position consistently leads to higher activity, future libraries will focus on further refining the structure at that position.

Computational Chemistry Investigations of 5 Bromo 3 Morpholinopyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are pivotal in characterizing the intrinsic properties of 5-Bromo-3-morpholinopyridin-2-amine at the atomic level. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity.

Elucidation of Molecular Geometry and Electronic Structure

Below is a hypothetical table representing typical geometric parameters that would be obtained from a DFT optimization of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N(amine) | 1.35 |

| C3-N(morpholine) | 1.42 |

| C5-Br | 1.90 |

| Bond Angles (°) ** | |

| N(amine)-C2-C3 | 120.5 |

| C2-C3-N(morpholine) | 121.0 |

| C4-C5-Br | 118.9 |

| Dihedral Angles (°) ** | |

| C2-C3-N(morpholine)-C(morpholine) | 45.0 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar structures.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity. For instance, a study on related pyridine (B92270) derivatives demonstrated how these descriptors can be used to understand reaction pathways. mdpi.com

A hypothetical table of calculated frontier molecular orbital energies and global reactivity descriptors for this compound is presented below.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Softness (S) | 0.43 |

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Mapping of Molecular Electrostatic Potentials for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (e.g., around the nitrogen and oxygen atoms). Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potentials around the pyridine nitrogen, the amino group, and the oxygen of the morpholine (B109124) ring, suggesting these are the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or a nucleic acid. These studies are fundamental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations place the ligand into the binding site of a receptor in various orientations and conformations, a process known as "posing." Scoring functions are then used to estimate the likelihood of a given pose being the true binding mode. This allows for the prediction of the most favorable binding orientation of this compound within the active site of a target protein. The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For example, the amino group and the morpholine oxygen of the compound are potential hydrogen bond donors and acceptors, respectively, while the brominated pyridine ring can engage in hydrophobic and halogen bonding interactions.

Evaluation of Ligand-Receptor Interaction Energies

Once the binding mode is predicted, the strength of the interaction between the ligand and the receptor can be quantified by calculating the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. Various computational methods, from relatively simple scoring functions in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate these energies. These calculated energies help in ranking different derivatives of this compound based on their predicted affinity for a particular biological target, thereby guiding the selection of candidates for further experimental testing.

A hypothetical table summarizing the results of a molecular docking study of this compound with a hypothetical protein kinase is shown below.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Asp184, Lys72 |

| Hydrophobic Interactions | Leu25, Val33, Ala52 |

| Halogen Bond | Phe82 |

Note: The values and residues in this table are for illustrative purposes to demonstrate the output of a typical molecular docking study.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

QSAR and QSRR models are computational tools that correlate the structural or property-based descriptors of a series of compounds with their biological activity or chemical reactivity, respectively.

Development of Predictive Models for Biological Efficacy or Chemical Transformation Yields

The development of predictive QSAR models for the biological efficacy of this compound and its derivatives would require a dataset of analogous compounds with experimentally determined biological activities. These models could then be used to predict the efficacy of new, unsynthesized derivatives, thereby guiding synthetic efforts. Similarly, QSRR models could predict the yields of chemical transformations, such as cross-coupling reactions, by correlating structural features with reaction outcomes. While studies on other pyridine derivatives have successfully employed these models, specific applications to this compound are not documented.

Identification of Key Structural Features for Desired Properties

Through QSAR studies on related heterocyclic compounds, key structural features that govern biological activity have been identified. These often include a combination of steric, electronic, and hydrophobic properties. For this compound, the bromine atom at the 5-position, the morpholine ring at the 3-position, and the amine group at the 2-position are all expected to play crucial roles in its interaction with biological targets. The bromine atom can participate in halogen bonding, while the morpholine ring and amino group can act as hydrogen bond donors and acceptors. However, without specific QSAR studies, the precise contribution of each of these features to a particular biological activity or chemical property remains speculative.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the flexibility and dynamic behavior of molecules.

X-ray crystallographic data, where available, can provide a static picture of the molecule's conformation in the solid state. For this compound, such analysis has revealed a near-orthogonal orientation between the pyridine and morpholine rings. However, in a biological environment or in solution, the molecule is likely to be flexible. Conformational analysis would explore the potential energy surface of the molecule to identify low-energy conformations.

MD simulations could provide a more dynamic picture by simulating the movement of the atoms over time. This would allow for the study of the conformational changes of the molecule and its interactions with its environment, such as a solvent or a biological receptor. While MD simulations have been extensively used to study the binding of substituted pyridine derivatives to various protein targets, specific simulations for this compound have not been reported in the literature.

Biological Evaluation and Mechanistic Elucidation of 5 Bromo 3 Morpholinopyridin 2 Amine Analogues

In Vitro Screening Methodologies for Bioactivity Assessment

The initial evaluation of novel chemical entities relies on a suite of in vitro assays designed to efficiently identify and characterize their biological effects. These methods provide crucial preliminary data on the potency and spectrum of activity of the compounds.

A primary application for analogues of 5-Bromo-3-morpholinopyridin-2-amine is in the field of oncology, where their ability to inhibit the growth of cancer cells is evaluated. Cell-based assays are fundamental to this process, measuring the antiproliferative effects of these compounds across a panel of human cancer cell lines.

Researchers have synthesized and tested various series of related compounds, such as pyrimidin-2-amine and 2-amino-1,3,4-thiadiazole (B1665364) derivatives, against multiple cancer cell lines. For instance, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were evaluated for their ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) A549 cells. nih.govresearchgate.net One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , demonstrated potent inhibitory activity against these cells. nih.govresearchgate.net

Similarly, novel pyrimidin-2-amine derivatives were assessed for their efficacy against breast cancer cells, with compound 8h emerging as a potent inhibitor. nih.gov Further studies have explored the cytotoxicity of related heterocyclic compounds against other cancer cell lines, including those from the rectum (SW707), breast (T47D), and bladder (HCV29T), with some derivatives showing a more potent antiproliferative effect than the standard chemotherapeutic agent cisplatin. nih.gov The sensitivity of colon cancer cells, particularly the HCT-116 cell line, has also been noted for certain derivatives, which displayed excellent antiproliferative activity. mdpi.com

Table 1: Antiproliferative Activity of Selected Analogues

| Compound | Target Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Compound 3s | A549 | Non-Small Cell Lung Cancer | Not specified in abstracts |

| Compound 8h | Breast Cancer Cells | Breast Cancer | Not specified in abstracts |

| Compound 3a | HCT-116 | Colon Cancer | 1.3 |

| Compound 3d | HCT-116 | Colon Cancer | 1.6 |

To understand the molecular basis of the observed cellular effects, biochemical assays are employed to determine if the compounds directly interact with and modulate the activity of specific enzymes or receptors. For many pyridin-2-amine analogues, protein kinases are a major class of targets.

Biochemical assays confirmed that the antiproliferative activity of several analogues stems from their ability to inhibit specific kinases involved in cancer cell growth and survival. For example, compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) was identified as a potent inhibitor of UNC51-like kinase 1 (ULK1), a key initiator of the autophagy process. nih.govresearchgate.net Another analogue, compound 8h , was found to be a highly potent inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, with an IC₅₀ value of 0.0067 μM. nih.gov These enzymatic assays are crucial for confirming the direct inhibition of the target and for elucidating structure-activity relationships (SAR).

Table 2: Enzyme Inhibition by Selected Analogues

| Compound | Target Enzyme | Enzyme Family | IC₅₀ |

|---|---|---|---|

| Compound 3s | ULK1 | Serine/Threonine Kinase | Not specified in abstracts |

| Compound 8h | PLK4 | Serine/Threonine Kinase | 0.0067 µM (6.7 nM) |

The structural motifs present in this compound analogues are also found in compounds with antimicrobial and antifungal properties. The bioactivity of these molecules has been assessed against various pathogenic microbes using standardized methods, such as determining the Minimum Inhibitory Concentration (MIC).

For instance, studies on naphthyridine derivatives, which are structurally related to the pyridin-2-amine core, have demonstrated their potential as antimicrobial agents. A series of 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives were screened for in vitro activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the pathogenic fungal strains Aspergillus niger and Aspergillus flavus. mdpi.com Certain compounds within this series showed high antimicrobial efficacy. mdpi.com Another study on N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives also revealed significant antibacterial and antifungal activity, with MIC values ranging from 35.5 to 75.5 μg/mL for the most active compounds. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Selected Naphthyridine Analogues

| Compound Class | Test Organism | Activity Type | MIC Range (µg/mL) |

|---|---|---|---|

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | S. aureus, E. coli, A. niger, A. flavus | Antibacterial & Antifungal | High efficacy noted |

Investigation of Molecular Mechanisms of Action

Beyond identifying bioactivity, research efforts focus on elucidating the precise molecular mechanisms through which these compounds exert their effects. This involves validating their biological targets and analyzing their impact on key cellular pathways.

The identification of a compound's direct molecular target is a critical step in drug discovery. For analogues of this compound, kinases have been repeatedly identified as high-value targets. nih.govresearchgate.netnih.gov The validation of these targets often involves a combination of biochemical assays, structural biology, and computational methods like molecular docking.

Studies on pyrimidin-2-amine derivatives have successfully identified and validated both ULK1 and PLK4 as direct targets. nih.govresearchgate.netnih.gov The discovery of ULK1 inhibitors was guided by pharmacophore modeling based on its known structure. nih.govresearchgate.net For the PLK4 inhibitors, molecular docking studies showed that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, validating the rational design strategy. nih.gov These studies confirm that the antiproliferative activity observed in cell-based assays is a direct result of inhibiting these specific kinases, which are often overexpressed or dysregulated in cancer. nih.govnih.gov

Once a target is validated, the subsequent effects on cellular signaling pathways are investigated. Inhibition of key proteins like kinases can lead to profound changes in cellular processes, including the cell cycle and programmed cell death (apoptosis).

The inhibition of ULK1 by compound 3s was found to not only inhibit cell proliferation but also to simultaneously block autophagy and induce apoptosis in lung cancer cells. nih.govresearchgate.net The induction of apoptosis is a common mechanism for anticancer agents. Studies on other related compounds have shown that they can cause an accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. mdpi.com This effect was further confirmed by demonstrating the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Therefore, a major mechanism of action for these compounds is the disruption of critical cellular pathways, leading to cell cycle arrest and the initiation of apoptosis. nih.govmdpi.com

Study of Interactions with Intracellular Components

The primary mechanism of action for this compound involves its function as a kinase inhibitor. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. This compound specifically targets and modulates the activity of certain kinases. The key structural features—the bromine atom and the morpholine (B109124) ring—play a vital role in how the molecule binds to the active sites of these enzymatic targets.

One of the most significant applications for this compound is as an inhibitor of Raf kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting excessive Raf kinase activity, the compound can disrupt the signaling cascades that lead to uncontrolled cell proliferation, making it a subject of interest for therapeutic development in various cancers, including melanoma, breast, and lung cancer. The interaction is facilitated by the specific geometry of the molecule, where the morpholine ring and the halogenated pyridine (B92270) core fit into the binding pocket of the kinase, thereby blocking its function.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is highly dependent on their molecular structure. Research into its structure-activity relationship (SAR) provides critical insights into how modifying different parts of the compound can enhance its potency and selectivity as a kinase inhibitor.

Influence of the Halogenation Pattern on Biological Activity

The presence and nature of the halogen atom on the pyridine ring are critical determinants of the molecule's biological activity. The bromine atom at position 5 is particularly important and is susceptible to substitution under certain reaction conditions.

Variations in halogenation have been explored to optimize the compound's inhibitory potential. For instance, substituting the bromine with other halogens like fluorine or chlorine can alter the electronic properties and binding affinity of the molecule.

5-Bromo-3-chloropyridin-2-amine : The presence of two different halogens introduces distinct electronic effects that can influence how the molecule interacts with its target.

5-Fluoro-3-morpholinopyridin-2-amine : Replacing bromine with fluorine, a smaller and more electronegative atom, can significantly change the molecule's polarity and its ability to form hydrogen bonds, potentially affecting its permeability and target engagement. bldpharm.comambeed.com

The table below illustrates some of the halogenated analogues.

| Compound Name | Halogen at C5 | Other Substituents | Molecular Formula |

| This compound | Bromine | 3-morpholino, 2-amino | C₉H₁₂BrN₃O |

| 5-Fluoro-3-morpholinopyridin-2-amine | Fluorine | 3-morpholino, 2-amino | C₉H₁₂FN₃O |

| 5-Bromo-3-chloropyridin-2-amine | Bromine | 3-chloro, 2-amino | C₅H₄BrClN₂ |

Contribution of the Morpholine Substituent to Pharmacological Profile

The morpholine group influences several important properties:

Solubility and Permeability : The morpholine ring, with its nitrogen and oxygen atoms, can engage in hydrophilic interactions, which can improve the compound's solubility. nih.gov This is a crucial factor for drug development, as it affects absorption and distribution.

Binding and Potency : The morpholine ring plays a direct role in binding to the active sites of target enzymes. nih.gov Its specific conformation allows it to fit snugly into binding pockets, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors, strengthening the interaction with the target protein. nih.gov In some contexts, the morpholine ring is essential for orienting other parts of the molecule correctly to maximize binding affinity. nih.gov

The table below summarizes the key contributions of the morpholine substituent.

| Property | Contribution of the Morpholine Ring |

| Physicochemical Properties | Improves solubility and can enhance permeability through biological membranes. nih.gov |

| Target Interaction | Participates in hydrogen bonding and directs the orientation of the molecule within the target's active site. nih.gov |

| Structural Role | Acts as a scaffold and can be modified to fine-tune the compound's activity. nih.gov |

Impact of Aminopyridine Core Modifications on Potency and Selectivity

The 2-aminopyridine (B139424) scaffold is the central structural unit of these compounds, and modifications to this core have a profound impact on their potency and selectivity. nih.gov The amino group at position 2 is crucial as it can form key hydrogen bonds with the target enzyme, a common interaction motif for kinase inhibitors.

Structural modifications to the aminopyridine core are a key strategy for optimizing inhibitor performance. nih.gov This can involve:

Substitution on the Pyridine Ring : As discussed, altering the halogen at position 5 is a common modification. Other positions on the ring can also be substituted to fine-tune electronic and steric properties.

Modifications to the Amino Group : While the primary amino group is often retained for its hydrogen-bonding capability, its properties can be modulated by changes elsewhere on the ring.

Linker Modifications : In related series of inhibitors, the linker between the aminopyridine head and other functional groups is varied to achieve higher potency and selectivity. nih.gov

Research on related 2-aminopyridine inhibitors has shown that even small changes to the core structure can lead to significant differences in which enzymes are inhibited and how strongly they are inhibited. nih.gov This highlights the importance of the aminopyridine core as a platform for developing highly selective therapeutic agents. nih.gov

In Vitro Drug Disposition Profiling

Understanding the metabolic fate of a compound is essential for its development as a potential therapeutic agent. In vitro studies provide a preliminary assessment of how the compound is processed in the body.

Hepatic and Intestinal Metabolism Studies

The liver is the primary site of drug metabolism, with the intestines also playing a significant role. In vitro studies using liver and intestinal preparations, such as microsomes and cytoplasm, can reveal the metabolic pathways a compound is likely to undergo.

For compounds with a similar chemical structure, such as bromazepam, metabolic studies have identified key transformation pathways. One of its metabolites is 2-(2-amino-5-bromobenzoyl)pyridine, which indicates that cleavage of other parts of a larger molecule can lead to a substituted aminopyridine. nih.gov This metabolite can then undergo further reduction of its carbonyl group, a reaction catalyzed by NADPH-dependent enzymes found in the liver cytoplasm and microsomes of various species. nih.gov

This suggests that this compound could be subject to similar metabolic transformations, including:

Oxidative Metabolism : The morpholine ring and the pyridine ring could be sites for oxidation, hydroxylation, or other phase I metabolic reactions.

Conjugation : The resulting metabolites could then undergo phase II conjugation reactions to facilitate their excretion.

The table below outlines the potential metabolic processes based on related compounds.

| Metabolic Site | Enzyme System | Potential Reaction |

| Liver (Microsomes) | Cytochrome P450 enzymes | Oxidation, Hydroxylation |

| Liver (Cytoplasm) | NADPH-dependent reductases | Reduction of carbonyl groups (if formed) nih.gov |

| Intestines | Various metabolic enzymes | Initial metabolism prior to reaching systemic circulation |

Assessment of Permeability and Aqueous Solubility for Disposition Prediction

In the broader context of drug discovery programs involving substituted 2-aminopyridines and related heterocyclic scaffolds, it is standard practice to evaluate these properties to optimize for desirable drug-like characteristics. For instance, in studies of various kinase inhibitors, a class of drugs to which aminopyridine derivatives often belong, aqueous solubility and permeability are key determinants of oral absorption and distribution to the target tissues.

Generally, the morpholino group is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties compared to more lipophilic moieties. The bromine atom at the 5-position of the pyridine ring would be expected to increase lipophilicity, which could modulate both solubility and permeability. The interplay of these structural features makes experimental determination of these values crucial.

Without specific experimental data, a predictive assessment can be made based on the structural components. The basic nitrogen atoms in the pyridine and morpholine rings would be expected to contribute to aqueous solubility, particularly at lower pH values. Conversely, the aromatic pyridine ring and the bromo-substituent would contribute to the lipophilicity of the molecule, which is a key driver for passive membrane permeability.

A summary of the typical data that would be generated in such an assessment is presented in the interactive table below. Note that the values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound and its analogues were not found in the reviewed literature.

| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (µg/mL) | Permeability Assay Type | Permeability (10⁻⁶ cm/s) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Analogue 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Analogue 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Applications and Future Research Perspectives in Chemical Biology

Development as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The aminopyridine structure is known to interact with a variety of enzymes and receptors, primarily by acting as a blocker of voltage-gated potassium channels. rsc.org This fundamental property makes aminopyridine derivatives valuable tools for neurological research. nih.gov

Given its structure, 5-Bromo-3-morpholinopyridin-2-amine could be developed as a chemical probe. The morpholine (B109124) group can improve solubility and metabolic stability, while the bromine atom offers a site for further chemical modification or for use in X-ray crystallography to study protein-ligand interactions. Its potential lies in its ability to be used as a starting point or fragment for screening against biological targets to identify novel interactions and elucidate biological functions. For instance, fragment libraries based on similar 3-aminopyridin-2-one scaffolds have been successfully used to identify inhibitors for kinases involved in cell division, highlighting the utility of this approach. nih.gov

Rational Design of Next-Generation Therapeutic Candidates

The 2-aminopyridine (B139424) moiety is a key building block in drug discovery, valued for its simple, low-molecular-weight structure that can be readily functionalized to target various pharmacological goals. rsc.org The structure of this compound serves as an attractive scaffold for the rational design of new therapeutic agents. The bromine atom, for example, is a versatile handle for synthetic modification through cross-coupling reactions, such as the Suzuki reaction, allowing for the systematic exploration of structure-activity relationships (SAR).

Kinase inhibitors are a major class of modern cancer therapeutics. The aminopyridine scaffold is present in several approved kinase inhibitors, such as Crizotinib, which targets ALK, ROS1, and MET kinases. rsc.org Research into related structures demonstrates the potential of this chemical class in oncology. For example, screening of a 3-aminopyridin-2-one based fragment library led to the identification of inhibitors against Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. nih.gov

Furthermore, studies on 2-aminopyrimidine (B69317) derivatives have yielded potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov A series of 4-morpholine-quinazoline derivatives were also designed as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in many cancers. nih.gov One compound from this series, which shares the morpholine feature, showed significant PI3Kα inhibition and broad antiproliferative activity against various cancer cell lines. nih.gov These findings underscore the potential for developing this compound derivatives as targeted agents in cancer research, likely as kinase inhibitors.

Table 1: Inhibitory Activity of Structurally Related Compounds in Oncological Research

| Compound Class | Target Kinase/Pathway | Example Activity (IC₅₀) | Reference |

| 3-Aminopyridin-2-one Fragments | MPS1, Aurora Kinases | Ligand efficient inhibition | nih.gov |

| 2-Aminopyrimidine Derivatives | FLT3-WT | 7.42 ± 1.23 nM | nih.gov |

| 4-Morpholine-quinazoline Derivatives | PI3Kα | 4.2 nM | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential of the scaffold.

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds containing pyridine (B92270) and morpholine moieties have shown promise in this area. For instance, a study on functionally substituted pyridine carbohydrazides identified compounds with potent antifungal activity against MDR Candida species, with efficacy comparable or superior to the standard drug fluconazole. The same study also found derivatives with significant antibacterial effects against Pseudomonas aeruginosa. nih.gov

Another study investigated morpholinylbenzothiazine derivatives, which combine a morpholine ring with a different heterocyclic system. These compounds exhibited both antibacterial and antifungal activities against various microbial species, confirming the value of the morpholine group in developing antimicrobial agents. acs.org Although this compound itself has not been reported in these studies, its structural components suggest that it could serve as a valuable scaffold for creating novel antimicrobial and antifungal drug candidates.

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Pyridine Carbohydrazide (Compound 6) | Candida spp. (MDR) | 16-24 µg/mL | nih.gov |

| Pyridine Carbohydrazide (Compound 4) | P. aeruginosa (ATCC 27853) | 2-fold > Ampicillin/Cloxacillin | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential of the scaffold.

The aminopyridine scaffold is versatile and has been explored for a wide range of diseases beyond cancer and infections. For example, aminopyridines are being actively investigated for activity against neglected tropical diseases caused by protozoa like Trypanosoma and Leishmania. nih.gov The ability of the aminopyridine moiety to reduce lipophilicity and form additional interactions with biological targets makes it a valuable component in drug design for these conditions. nih.gov

Additionally, derivatives of morpholinopyrimidines have been synthesized and evaluated as anti-inflammatory agents. nih.govrsc.org Specific compounds were found to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory proteins like iNOS and COX-2 in macrophage cells. rsc.org Given that this compound contains both the aminopyridine and morpholine motifs, its derivatives could be rationally designed and explored for therapeutic potential in inflammatory disorders and parasitic diseases.

Synergistic Approaches in Medicinal Chemistry

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For a scaffold like this compound, computational tools can accelerate the design and optimization process. Molecular docking, for example, can predict how a molecule binds to a protein's active site, helping to prioritize which derivatives to synthesize.

This approach has been successfully applied to related structures. In the development of anti-inflammatory morpholinopyrimidine derivatives, molecular docking studies showed a strong affinity for the active sites of iNOS and COX-2. rsc.org Similarly, docking studies of 2-Amino-3-bromo-5-nitropyridine, which shares the bromo-aminopyridine core, were used to predict its binding orientation and affinity for the enzyme Dihydrofolate synthase. researchgate.net These examples demonstrate that computational methods like molecular docking and dynamic simulations can be powerful tools to guide the experimental synthesis and biological evaluation of novel candidates derived from the this compound scaffold, ultimately saving time and resources in the drug discovery pipeline.

Fragment-Based and Diversity-Oriented Synthesis for Scaffold Exploration

Fragment-Based Drug Discovery (FBDD) is a well-established method in medicinal chemistry for identifying lead compounds. nih.gov This approach begins by screening low molecular weight fragments (typically 140–200 Da) that exhibit high ligand efficiency, meaning they bind effectively to biological targets relative to their small size. nih.gov Once a binding fragment is identified, it is elaborated through synthetic modifications, with growth vectors strategically added to enhance interactions with the three-dimensional structure of the target protein and develop a potent ligand. rsc.org

The compound this compound represents a valuable scaffold for exploration using FBDD. Its molecular structure possesses key features amenable to this approach. The pyridine core substituted with a morpholine ring and an amine group provides a polar, three-dimensional shape that can engage in specific interactions within protein binding sites. Crucially, the bromine atom at the C5 position serves as an essential and synthetically accessible growth vector. astx.com This halogen provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the systematic and controlled elaboration of the fragment core to achieve higher affinity and selectivity.

Complementing FBDD, Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex molecules, often enriching for sp3-hybridized centers, to explore a wider range of chemical space than traditional compound libraries. broadinstitute.org The this compound scaffold is an ideal starting point for DOS strategies. The multiple functional groups—the reactive bromide, the secondary amine of the morpholine, and the primary aminopyridine moiety—allow for divergent synthetic pathways, enabling the generation of a library of related compounds with varied stereochemistry and pharmacophoric features. This exploration can rapidly generate structure-activity relationship (SAR) data, accelerating the journey from a simple fragment to a complex and optimized lead candidate. broadinstitute.org

Emerging Technologies and Methodologies in Drug Discovery

The advancement of drug discovery is intrinsically linked to the development of enabling synthetic technologies that can overcome long-standing chemical challenges. A significant emerging methodology is the integration of high-throughput experimentation (HTE) with continuous flow chemistry, creating a powerful nanogram-to-gram workflow. nih.govrsc.org This process allows for the rapid screening of thousands of reaction conditions on a nanomolar scale using robotic liquid handlers and microtiter plates. nih.gov Once optimal conditions are identified, the reaction can be scaled up to produce gram quantities of material using continuous flow photoreactors, a technique that offers superior control over reaction parameters and often improves efficiency and safety compared to traditional batch processing. nih.gov

One such advanced methodology is the photoredox-mediated cross-dehydrogenative coupling, which enables the direct C-H functionalization of heterocycles. rsc.org This Minisci-type reaction allows for the addition of α-amino radicals to electron-deficient heteroarenes, a transformation of high value in medicinal chemistry for creating sp²-sp³ linkages. nih.gov The compound this compound is an excellent candidate for use in such emerging technologies. Its electron-deficient pyridine ring is amenable to Minisci-type additions, while the bromine atom provides an orthogonal site for traditional cross-coupling, offering multiple avenues for diversification. Research has demonstrated the successful coupling of bromo-substituted heteroarenes like 5-bromoisoquinoline (B27571) under photoredox conditions, highlighting the applicability of this technology to scaffolds like this compound. nih.gov

The table below summarizes typical parameters for such an advanced synthetic workflow.

| Parameter | High-Throughput Screening (HTE) | Preparative Scale (Flow Chemistry) |

| Scale | Nanomolar (nmol) | Millimole (mmol) to Gram |

| Platform | 1536-well Microtiter Plates | Continuous Flow Photoreactor |

| Reactant Ratio | Often 1:1 or with slight excess | Optimized, may use larger excess of one partner |

| Catalyst Loading | Screened across a range (e.g., 0.5-5 mol%) | Optimized (e.g., 2 mol%) |

| Solvent Volume | Microliters (μL) | Milliliters (mL) |

| Irradiation | Blue or White LEDs | High-power LEDs specific to photocatalyst |

| Residence Time | N/A (Batch) | Optimized (e.g., 10-30 minutes) |

This table illustrates a generalized workflow for developing and scaling modern synthetic reactions as described in the literature. nih.govrsc.org

Challenges and Opportunities for Pyridine-Based Compounds in Translational Research

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of over 7,000 drug molecules, including numerous FDA-approved therapies. nih.gov This prevalence underscores the significant opportunities for pyridine-based compounds in translational research, but also highlights the inherent challenges that must be navigated.

Opportunities:

Broad Therapeutic Diversity: Pyridine derivatives have demonstrated efficacy against a vast range of diseases, acting as kinase inhibitors in oncology, antimicrobial agents, and treatments for metabolic disorders. nih.govacs.org The structural features of this compound, particularly its potential to inhibit Raf kinases, align with this trend.

Favorable Physicochemical Properties: The nitrogen atom in the pyridine ring can improve water solubility compared to its carbocyclic analog, benzene, which is a beneficial property for drug candidates. researchgate.net

Synthetic Tractability: The pyridine ring is synthetically versatile, allowing for functionalization at multiple positions. This "ease of parallelization" facilitates the rapid generation of analogs for SAR studies, a key step in optimizing lead compounds. nih.gov The bromine atom on this compound is a prime example of a functional handle that enables this synthetic exploration.

Challenges:

Toxicity and Off-Target Effects: As with any bioactive scaffold, controlling selectivity to minimize toxicity is a primary challenge. The development of "green" or eco-friendly compounds with lower toxicity profiles is an increasing focus in the field. researchgate.net Careful molecular design is required to ensure that pyridine-based drugs interact specifically with their intended target.

Drug Resistance: The emergence of multidrug-resistant (MDR) pathogens and resistance mechanisms in cancer are significant hurdles in modern medicine. researchgate.net While a challenge, this also presents an opportunity for novel pyridine compounds designed specifically to overcome known resistance pathways. acs.orgresearchgate.net

Metabolic Stability: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes. Medicinal chemists must often modify the scaffold to block metabolic hotspots and improve the pharmacokinetic profile of drug candidates.

The table below summarizes these key aspects for pyridine-based compounds in drug development.

| Aspect | Description | Relevance to this compound |

| Opportunity | Broad therapeutic applicability, including use as kinase inhibitors. nih.govacs.org | The compound has been identified as a potential Raf kinase inhibitor. |

| Opportunity | Improved aqueous solubility due to the nitrogen heterocycle. researchgate.net | The morpholine and amine groups further enhance polarity and potential solubility. |

| Opportunity | Synthetic accessibility for generating diverse analogs. nih.gov | The bromine atom is a key functional handle for synthetic elaboration via cross-coupling. |

| Challenge | Potential for off-target effects and toxicity. researchgate.net | Diversification via the bromo- and morpholino- groups allows for modulation of selectivity. |

| Challenge | Overcoming acquired drug resistance in pathogens and cancer. researchgate.net | The scaffold can be modified to create next-generation inhibitors that evade resistance. |

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-3-morpholinopyridin-2-amine in academic laboratories?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce substituents to the pyridine core, leveraging bromine as a leaving group. A protocol involving 5-bromo-2-morpholinopyridin-3-amine (CAS 1186310-68-8) suggests using tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,4-dioxane at 85–95°C for 15+ hours . Optimization may require varying catalysts (e.g., PdCl₂(dppf)) or solvents (e.g., THF/DMF) to improve yield.

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical methods include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., morpholine ring protons at δ 3.6–3.8 ppm, pyridine aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (M.W. 258.12 g/mol) .

- HPLC-PDA : To assess purity (>95% recommended for reproducibility).

- Elemental Analysis : Validate C, H, N, Br ratios against theoretical values.

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

The bromine atom at position 5 is susceptible to substitution under mild conditions. For instance:

- Buchwald-Hartwig Amination : Replace Br with amines using Pd catalysts.

- SNAr Reactions : Activate the pyridine ring with electron-withdrawing groups (e.g., nitro) to enhance reactivity. Morpholine at position 3 stabilizes intermediates via electron donation, reducing unwanted side reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for Suzuki couplings involving this compound?

A 2³ factorial design can systematically test variables:

- Factors : Catalyst loading (5–10 mol%), temperature (80–100°C), and solvent polarity (dioxane vs. DMF).

- Responses : Yield, purity, and reaction time. Statistical tools (e.g., ANOVA) identify significant interactions. For example, higher catalyst loading may reduce time but increase palladium residues, necessitating a trade-off .

Q. How to resolve contradictions in regioselectivity data during functionalization of this compound?

Contradictory results may arise from competing electronic (morpholine’s electron-donating effect) and steric effects. Strategies include:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites.

- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate intermediates.

- Isotopic Labeling : Track substitution pathways via ²H/¹³C labeling .

Q. What advanced applications does this compound have in medicinal chemistry?

The compound serves as a precursor for kinase inhibitors and protease modulators. For example:

- EGFR Inhibitors : Replace Br with acrylamide groups to target cysteine residues.

- PET Tracers : Introduce ¹⁸F via halogen exchange for imaging studies. Recent studies highlight its utility in synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) via one-pot cyclization .

Q. How to mitigate decomposition risks during storage of this compound?

Decomposition pathways (e.g., morpholine ring oxidation) can be minimized by:

- Storage Conditions : Argon atmosphere, –20°C in amber vials.

- Stabilizers : Add 1% hydroquinone to prevent radical-mediated degradation.

- Periodic QC Checks : Monitor via TLC or HPLC every 3–6 months .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protection/Deprotection : Use Boc groups for amine protection during bromination.

- Flow Chemistry : Enhance reproducibility in Pd-catalyzed steps via continuous reactors.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How to address solubility issues in cross-coupling reactions with this compound?

Poor solubility in polar solvents can stall reactions. Solutions include:

- Co-Solvent Systems : Dioxane/water (4:1) with surfactants (e.g., Triton X-100).

- Microwave Irradiation : Enhance dissolution via localized heating.

- Ball Milling : Mechanochemical activation to improve reagent contact .

Data Interpretation and Validation

Q. How to validate computational predictions for reaction mechanisms involving this compound?

Combine experimental kinetics (e.g., rate constants from GC-MS) with theoretical models (e.g., transition state calculations). For example, compare predicted ΔG‡ for Suzuki coupling intermediates with observed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。